molecular formula C12H17ClN2O B1448610 N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride CAS No. 1607781-85-0

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride

Cat. No. B1448610
CAS RN: 1607781-85-0
M. Wt: 240.73 g/mol
InChI Key: OAMXFTJVRYXPOY-UHFFFAOYSA-N
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Description

“N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride” is a chemical compound with the molecular formula C7H14N2O.HCl and a molecular weight of 178.66 . It is a solid substance at 20 degrees Celsius and is sensitive to air, heat, and moisture . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C7H14N2O.HCl . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

“N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride” is a solid substance at 20 degrees Celsius . It is sensitive to air, heat, and moisture .

Scientific Research Applications

Anti-Inflammatory Potential

A study by Hošek et al. (2019) explored the anti-inflammatory potential of N-arylcinnamanilides, including N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride. These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation and demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory conditions (Hošek et al., 2019).

Anticonvulsant Activity

Żesławska et al. (2017) reported on the crystallographic studies of N-substituted cinnamamide derivatives for anticonvulsant activity. The study highlighted the potential of these compounds, including N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride, in treating convulsive disorders (Żesławska et al., 2017).

Antimalarial Activity

Kos et al. (2022) investigated the antimalarial activity of N-phenyl-substituted cinnamanilides. Among these, certain derivatives, including N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride, showed promising activity against the chloroquine-sensitive strain of Plasmodium falciparum, indicating potential in antimalarial therapeutics (Kos et al., 2022).

properties

IUPAC Name

N-(3-aminopropyl)-3-phenylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11;/h1-3,5-8H,4,9-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMXFTJVRYXPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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